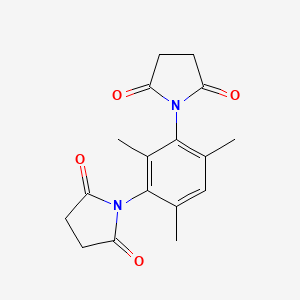
1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione), commonly known as TPD, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. TPD has a unique molecular structure that makes it an ideal candidate for use in a range of research applications, including materials science, organic electronics, and biomedical research. In
科学的研究の応用
TPD has been extensively studied for its potential applications in various scientific fields. In materials science, TPD has been used as a building block for the synthesis of organic semiconductors, which have potential applications in organic electronics. TPD has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In biomedical research, TPD has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with a range of drugs.
作用機序
The mechanism of action of TPD is not fully understood, but it is thought to act by forming stable complexes with a range of biomolecules, including proteins, nucleic acids, and lipids. These complexes can alter the function of these biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that TPD can have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxic activity against cancer cells. TPD has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
TPD has a number of advantages for use in lab experiments, including its high stability, low toxicity, and ability to form stable complexes with a range of biomolecules. However, TPD also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are a number of future directions for research on TPD, including the development of new methods for its synthesis and analysis, the exploration of its potential applications in organic electronics, drug delivery, and biomedical research, and the investigation of its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the potential applications of TPD in the treatment of neurodegenerative diseases, and to explore its potential as a fluorescent probe for the detection of metal ions in biological samples.
Conclusion
In conclusion, 1,1'-(2,4,6-trimethyl-1,3-phenylene)di(2,5-pyrrolidinedione) is a heterocyclic organic compound that has potential applications in a range of scientific fields. Its unique molecular structure and ability to form stable complexes with a range of biomolecules make it an ideal candidate for use in materials science, organic electronics, drug delivery, and biomedical research. Further research is needed to fully understand the potential applications of TPD, and to explore its mechanism of action and potential side effects.
合成法
TPD can be synthesized through a variety of methods, including the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dicarbonyl chloride in the presence of a base. This method results in a high yield of TPD and is relatively simple to carry out. Other methods for synthesizing TPD include the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dione in the presence of a catalyst, and the reaction of 2,5-dimethylpyrrole with 2,4,6-trimethylbenzene-1,3-dicarboxylic acid in the presence of a dehydrating agent.
特性
IUPAC Name |
1-[3-(2,5-dioxopyrrolidin-1-yl)-2,4,6-trimethylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-9-8-10(2)17(19-14(22)6-7-15(19)23)11(3)16(9)18-12(20)4-5-13(18)21/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEJYVFXRMJVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C(=O)CCC2=O)C)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

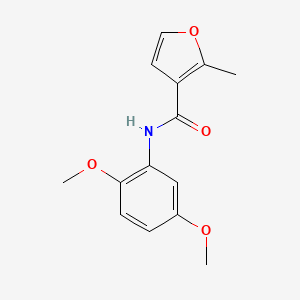
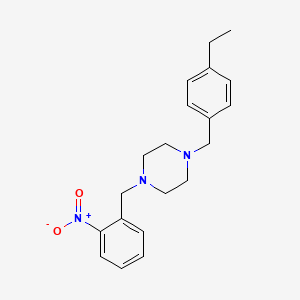
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
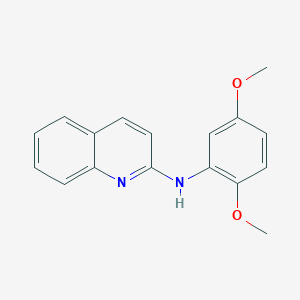
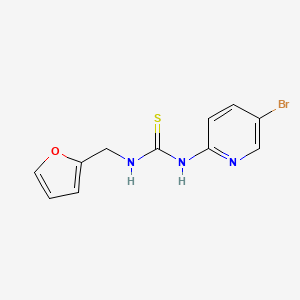
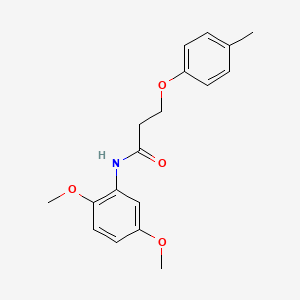
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)